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Compound of Interest

Compound Name: 4-Methyl-1-penten-3-OL

Cat. No.: B1294646

An In-depth Technical Guide to the 3C NMR Spectral Data of 4-Methyl-1-penten-3-ol

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic
Resonance (NMR) spectral data for 4-Methyl-1-penten-3-ol. The information detailed herein is
essential for the structural elucidation, identification, and purity assessment of this compound in
research and industrial settings. This document presents predicted spectral data, a standard
experimental protocol for data acquisition, and a logical visualization of the molecular structure.

Molecular Structure and **C NMR Assignments

The structure of 4-Methyl-1-penten-3-ol with the IUPAC numbering scheme for the carbon
atoms is presented below. This numbering is used for the assignment of the 133C NMR signals.

Caption: Chemical structure of 4-Methyl-1-penten-3-ol with atom numbering for NMR
assignments.

13C NMR Spectral Data

The following table summarizes the predicted 3C NMR chemical shifts for 4-Methyl-1-penten-
3-ol. These predictions are based on established chemical shift ranges for similar chemical
environments.
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. . Multiplicity (in
Predicted Chemical
Carbon Atom . proton-coupled Notes
Shift (0, ppm)
spectrum)
C1 ~114-118 Triplet Vinyl CHz carbon.
C2 ~138-142 Doublet Vinyl CH carbon.
Carbinol carbon,
C3 ~74-78 Doublet attached to the
hydroxyl group.
Methine carbon of the
Cc4 ~33-37 Doublet )
isopropyl group.
Methyl carbon of the
C5 ~17-20 Quartet )
isopropyl group.
Methyl carbon of the
C6 ~18-21 Quartet

isopropy! group.

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-resolution *3C NMR spectra of a liquid

sample such as 4-Methyl-1-penten-3-ol.

Sample Preparation

Sample Quantity: For the less sensitive 13C NMR, a more concentrated sample of 20-50 mg
is recommended.

Solvent: Deuterated chloroform (CDCIs) is a common and suitable solvent. It is crucial to use
a deuterated solvent to provide a lock signal for the spectrometer.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for
chemical shift referencing (& = 0.00 ppm for both tH and 3C NMR). Modern spectrometers
can also reference the residual solvent peak.

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is
adequate for the spectrometer's probe (typically around 4-5 cm).
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Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for acquiring NMR spectra.

Sample Preparation
(Dissolve in CDClz with TMS)

'

Insert Sample into Spectrometer

:

Lock on Deuterium Signal

:

Shim Magnetic Field for Homogeneity

'

Acquire 3C NMR Spectrum
(Proton Decoupled)

'

Process Data
(Fourier Transform, Phasing, Baseline Correction, Referencing)

Click to download full resolution via product page

Caption: A generalized workflow for the acquisition and processing of NMR spectra.

13C NMR Acquisition Parameters

e Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on
Bruker instruments).

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b1294646?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required.

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
Acquisition Time (AQ): Typically around 1-2 seconds.

Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover the
full range of carbon chemical shifts.

Data Processing

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-
domain spectrum via a Fourier transform.

Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive
mode.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

This guide provides foundational predicted NMR data and a standardized protocol for the

analysis of 4-Methyl-1-penten-3-ol. For definitive structural elucidation, experimental

determination of the 13C NMR spectrum is recommended, potentially supplemented by two-

dimensional NMR experiments such as HSQC and HMBC to establish connectivity between

protons and carbons.

To cite this document: BenchChem. [13C NMR spectral data for 4-Methyl-1-penten-3-ol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294646#13c-nmr-spectral-data-for-4-methyl-1-
penten-3-0l]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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